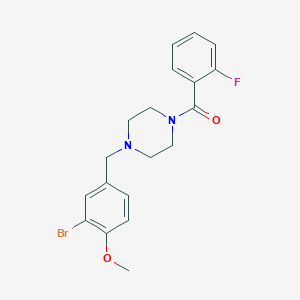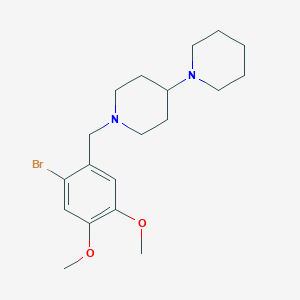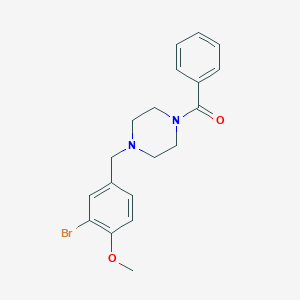
1-(3-bromo-4-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine, also known as BFBP, is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine.
Mecanismo De Acción
1-(3-bromo-4-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which results in the activation of intracellular signaling pathways. This activation leads to the modulation of neurotransmitter release and the regulation of neuronal activity. This compound also has an affinity for other receptors, including the 5-HT1B, 5-HT2A, and 5-HT7 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of neuronal activity, and the reduction of inflammation. This compound has also been shown to have anxiolytic and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-4-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor and its potential use as a tool for studying the role of serotonin in various physiological processes. However, this compound also has limitations, including its relatively low selectivity for the 5-HT1A receptor and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine. These include the development of more selective agonists for the 5-HT1A receptor, the investigation of the potential use of this compound as an anti-inflammatory agent, and the exploration of its potential use in the treatment of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. Its high affinity for the 5-HT1A receptor and its range of biochemical and physiological effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and its potential applications.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-4-(2-fluorobenzoyl)piperazine has been studied for its potential application in the treatment of various medical conditions. One of the main areas of research has been its use as a serotonin receptor agonist. Studies have shown that this compound has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-6-14(12-16(18)20)13-22-8-10-23(11-9-22)19(24)15-4-2-3-5-17(15)21/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLBCFAFVSLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
![1-(3-fluorobenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3464198.png)

![4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B3464237.png)


![1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)
